Tert-butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H16N2O3 and a molecular weight of 212.25 g/mol . It is characterized by the presence of a pyrrolidine ring substituted with a cyano group, a hydroxyl group, and a tert-butyl ester group. This compound is used in various chemical and pharmaceutical research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-oxopyrrolidine-1-carboxylate with trimethylsilyl cyanide in the presence of potassium cyanide and 18-crown-6 as a catalyst . The reaction is carried out in dichloromethane at 0°C, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for larger-scale production. This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the cyano group.
Major Products Formed
Oxidation: Formation of tert-butyl 3-cyano-3-oxopyrrolidine-1-carboxylate.
Reduction: Formation of tert-butyl 3-amino-3-hydroxypyrrolidine-1-carboxylate.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of tert-butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, which can vary depending on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano and hydroxyl groups play crucial roles in these interactions, potentially forming hydrogen bonds or participating in nucleophilic attacks .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle.
Pyrrolizine: A bicyclic compound containing a pyrrolidine ring fused to a benzene ring.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine.
Pyrrolidine-2,5-diones: Compounds containing two carbonyl groups on the pyrrolidine ring.
Uniqueness
Tert-butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate is unique due to the presence of both a cyano and a hydroxyl group on the pyrrolidine ring, along with a tert-butyl ester group. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
tert-butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-9(2,3)15-8(13)12-5-4-10(14,6-11)7-12/h14H,4-5,7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJQQWIFMXEJPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C#N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670496 | |
Record name | tert-Butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1194376-31-2 | |
Record name | tert-Butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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